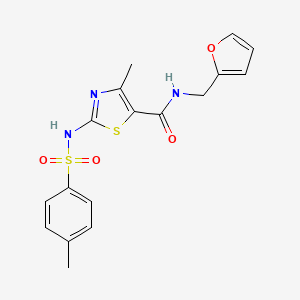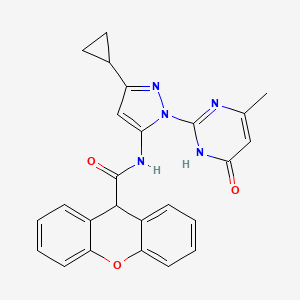
Prop-2-YN-1-YL N-(5-bromopyridin-2-YL)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Prop-2-YN-1-YL N-(5-bromopyridin-2-YL)carbamate is a chemical compound that features a propargyl group attached to a carbamate moiety, which is further linked to a brominated pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Prop-2-YN-1-YL N-(5-bromopyridin-2-YL)carbamate can be synthesized through a multi-step process involving the following key steps:
N-Alkylation: The initial step involves the N-alkylation of 5-bromopyridin-2-amine with propargyl bromide in the presence of a base such as sodium hydroxide.
Carbamate Formation: The resulting N-(5-bromopyridin-2-yl)propargylamine is then reacted with an appropriate chloroformate, such as methyl chloroformate, to form the desired carbamate.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Prop-2-YN-1-YL N-(5-bromopyridin-2-YL)carbamate undergoes various chemical reactions, including:
Common Reagents and Conditions
Major Products Formed
Aplicaciones Científicas De Investigación
Prop-2-YN-1-YL N-(5-bromopyridin-2-YL)carbamate has several scientific research applications:
Organic Synthesis: It serves as a building block in the synthesis of more complex molecules, particularly in Sonogashira cross-coupling reactions.
Medicinal Chemistry: The compound’s derivatives have shown potential cytotoxic activity against various cancer cell lines.
Materials Science: It is used in the preparation of thermoresponsive nanogels for drug delivery systems.
Mecanismo De Acción
The mechanism of action of Prop-2-YN-1-YL N-(5-bromopyridin-2-YL)carbamate involves its ability to act as a photosensitizer. Upon exposure to visible light, it generates singlet oxygen and superoxide radicals through energy transfer and single electron transfer pathways . These reactive oxygen species can then participate in various oxidative processes, leading to the formation of desired products.
Comparación Con Compuestos Similares
Similar Compounds
N-(prop-2-yn-1-yl)-o-phenylenediamines: These compounds undergo cyclocondensation reactions to form benzimidazole derivatives.
Pyrazine- and pyridine-substituted prop-2-yn-1-ols: These compounds are used as intermediates in synthetic reaction series and have applications in pharmaceutical chemistry.
Uniqueness
Prop-2-YN-1-YL N-(5-bromopyridin-2-YL)carbamate is unique due to its combination of a propargyl group and a brominated pyridine ring, which allows it to participate in a wide range of chemical reactions and makes it a versatile building block in organic synthesis and medicinal chemistry.
Propiedades
IUPAC Name |
prop-2-ynyl N-(5-bromopyridin-2-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c1-2-5-14-9(13)12-8-4-3-7(10)6-11-8/h1,3-4,6H,5H2,(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBHCIDYQSQBUFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC(=O)NC1=NC=C(C=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-N-[(4-Morpholin-4-ylthian-4-yl)methyl]-3-phenylprop-2-enamide](/img/structure/B2514908.png)

![(Z)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2514913.png)

![7-Prop-2-enoyl-2,7-diazaspiro[4.5]decan-3-one](/img/structure/B2514915.png)



![3-Amino-1-[2-(2,4-dichlorophenyl)ethyl]thiourea](/img/structure/B2514920.png)

![5-amino-N-[(4-methoxyphenyl)methyl]-1-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2514922.png)

